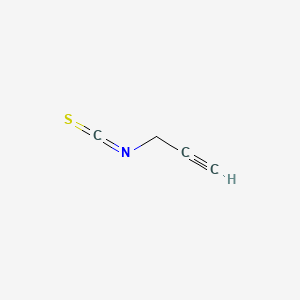

Propargyl isothiocyanate

Übersicht

Beschreibung

Propargyl isothiocyanate is a chemical compound that can be synthesized through various reactions involving propargyl amines and isothiocyanates. The literature reveals a range of synthetic methods and chemical reactions that lead to the formation of propargyl isothiocyanate and its derivatives, which are of significant interest due to their potential applications in the synthesis of heterocyclic compounds.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to propargyl isothiocyanate. For instance, a base-mediated hydroamination of propargylamine with isothiocyanates has been reported to achieve the synthesis of imidazole-2-thione and spiro-cyclic imidazolidine-2-thione through a regioselective intramolecular 5-exo-dig cycloisomerization at room temperature . Another study describes a cascade reaction of propargyl amines with AgSCF3 and KBr, leading to the formation of allenyl thiocyanates, which can further react to form allenyl trifluoromethylthioether compounds . Additionally, the synthesis of isothiocyanate substituted allenes via a [3,3] sigmatropic rearrangement of propargyl thiocyanates has been documented, with these allenes being precursors to a variety of heterocyclic products .

Molecular Structure Analysis

The molecular structure of propargyl isothiocyanate and its derivatives is characterized by the presence of a propargyl group (a three-carbon alkynyl chain ending in a methylene group) and an isothiocyanate group (a functional group with the connectivity N=C=S). The structure of the synthesized compounds can vary depending on the reaction conditions and the substituents present on the propargyl and isothiocyanate moieties.

Chemical Reactions Analysis

Propargyl isothiocyanate derivatives undergo a variety of chemical reactions. For example, the coupling reaction between secondary propargyl amines and isothiocyanates in aqueous media yields cyclized products . Gold-catalyzed reactions of propargylic sulfides and dithioacetals have been shown to afford indene derivatives . Furthermore, the reaction of lithiated propargylamines with isothiocyanates followed by treatment with alkyl 2-bromoacetates leads to the formation of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of propargyl isothiocyanate derivatives are influenced by their molecular structure. For instance, DBU-mediated cyclization of isothiocyanate and propargyl alcohol results in heterocyclic compounds with varying nucleophilicity based on the substitution pattern of the propargyl alcohol . The temperature during the reaction of lithiated propargyl amines with isothiocyanates determines the formation of either 2,5-bis(N,N-dialkylamino)thiophenes or 1-alkyl-2-N,N-dialkylamino-5-methylthiopyrroles . Microwave-assisted domino reactions of propargylamines with isothiocyanates have been developed for the selective synthesis of 2-aminothiazoles and 2-amino-4-methylenethiazolines, demonstrating the influence of temperature on the outcome of the reaction .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Propargyl Derivatives and Building Blocks

- Application Summary : Propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

- Methods : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

-

Catalytic Propargylic Substitution Reaction

- Application Summary : Nucleophilic displacement of the propargylic alcohol is one of the sought-after methods in the current scenario .

- Methods : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .

- Results : The purpose of this review is to emphasise the involvement of diverse types of Lewis acid, transition metal and Brønsted acid catalysts in the propargylic substitution reaction and provide an updated summary of the recent developments in this field .

-

[3,3]-Sigmatropic Rearrangement of Low-Volatile Propargyl Thiocyanates

- Application Summary : This application involves the [3,3]-sigmatropic rearrangement of low-volatile propargyl thiocyanates to allenyl isothiocyanates using solution spray flash vacuum pyrolysis .

- Methods : The setup was optimized for a synthetic scale approach utilizing also steel nozzles (distributed for oil-fired heating furnaces) for spray generation .

- Results : The most prominent result is thiazole ring formation after nucleophilic attack at the isothiocyanate carbon .

-

Synthesis of Heterocycles Using Propargyl Alcohols and Derivatives

- Application Summary : Propargyl compounds and its derivatives are used to synthesize heterocycles due to their special structure, the reactivity of carbon–carbon triple bond and the presence of oxygen/ nitrogen heteroatom .

- Methods : The application of such propargyl compounds in the synthesis of many natural products and drugs .

- Results : The use of propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .

Zukünftige Richtungen

: Guerrero-Alonso, A., Antunez-Mojica, M., & Medina-Franco, J. L. (2021). Chemoinformatic Analysis of Isothiocyanates: Their Impact in Nature and Medicine. Molecular Informatics, 40(9), e2100172. DOI: 10.1002/minf.202100172 : Santra, M., et al. (2021). Fluorescein Based Fluorescence Sensors for the Selective Sensing of Palladium Ions. Journal of Fluorescence, 31, 1257–1265. DOI: 10.1007/s10895-021-02770-9 : Kala, C., Ali, S., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 1(1), 1–6. DOI: 10.5958/0976-4836.2018.00001.0

Eigenschaften

IUPAC Name |

3-isothiocyanatoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NS/c1-2-3-5-4-6/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXOHPXTLZMKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179045 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl isothiocyanate | |

CAS RN |

24309-48-6, 54122-88-2 | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanatoprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 24309-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.